4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine
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Overview
Description
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine is a heterocyclic compound that features a pyrazole ring, an azetidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine typically involves multi-step reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the azetidine ring, and finally the construction of the pyrimidine ring. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles[][3].
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products [3][3].
Scientific Research Applications
4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence 3
Mechanism of Action
The mechanism of action of 4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methylpyrimidine shares structural similarities with other heterocyclic compounds such as imidazoles, pyrazoles, and pyrimidines.
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer activities.
Pyrimidine derivatives: Commonly found in nucleic acids and have applications in antiviral and anticancer therapies 3
Uniqueness
The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H14ClN5 |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
4-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C12H14ClN5/c1-9-2-12(15-8-14-9)17-4-10(5-17)6-18-7-11(13)3-16-18/h2-3,7-8,10H,4-6H2,1H3 |
InChI Key |
OAZCKIRGKNURNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
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